molecular formula C19H15NO2 B1226135 N-(3-acetylphenyl)-2-naphthalenecarboxamide

N-(3-acetylphenyl)-2-naphthalenecarboxamide

Cat. No. B1226135
M. Wt: 289.3 g/mol
InChI Key: HHZNWFMAOMBCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.

Scientific Research Applications

1. Colorimetric Sensing of Fluoride Anions

  • Derivatives of benzamide compounds, including those related to N-(3-acetylphenyl)-2-naphthalenecarboxamide, have been utilized in the detection of fluoride anions. One study demonstrated that a benzamide derivative with a 3,5-dinitrophenyl group exhibited a significant color transition in response to fluoride anions, suggesting its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).

2. Synthesis and Characterization in Organic Chemistry

  • N-(3-acetylphenyl)-2-naphthalenecarboxamide and its derivatives are used in organic synthesis and characterization. For instance, a study synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using various spectroscopic techniques (Özer et al., 2009).

3. Development of Organic Electronic Devices

  • Naphthalene derivatives, including those structurally similar to N-(3-acetylphenyl)-2-naphthalenecarboxamide, have been explored for their use in organic electronic devices. A study on naphthalene diimide (NDI) copolymers highlighted their potential in organic field effect transistor (OFET) applications (Durban et al., 2010).

4. Potential in Agricultural Applications

  • Research into the role of endogenous indole-3-acetic acid on parthenocarpic fruit set in cucumber used naphthaleneacetic acid, which bears a resemblance to N-(3-acetylphenyl)-2-naphthalenecarboxamide, indicating potential applications in agriculture (Kim et al., 1992).

5. Applications in Organic Semiconductors

  • Naphthalene derivatives are used in the synthesis of organic semiconductors for field effect transistors (OFETs) fabrication. This application is highlighted in a study involving alkyl- or alkylphenyl-1,4,5,8-naphthalenetetracarboxylic-1,4:5,8-bisimides (Gawryś et al., 2009).

6. Role in Supramolecular Chemistry and Sensors

  • Naphthalene diimides, similar in structure to N-(3-acetylphenyl)-2-naphthalenecarboxamide, are used in supramolecular chemistry, sensors, and molecular switching devices. They are also utilized in catalysis and medicinal applications involving NDI intercalations with DNA (Kobaisi et al., 2016).

7. Exploration in Medicinal Chemistry

  • While specific research on N-(3-acetylphenyl)-2-naphthalenecarboxamide in medicinal chemistry is limited, related naphthalene derivatives have been investigated for their potential therapeutic applications, including in anticonvulsant activity (Robertson et al., 1987).

properties

Product Name

N-(3-acetylphenyl)-2-naphthalenecarboxamide

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

N-(3-acetylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H15NO2/c1-13(21)15-7-4-8-18(12-15)20-19(22)17-10-9-14-5-2-3-6-16(14)11-17/h2-12H,1H3,(H,20,22)

InChI Key

HHZNWFMAOMBCMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

solubility

1.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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